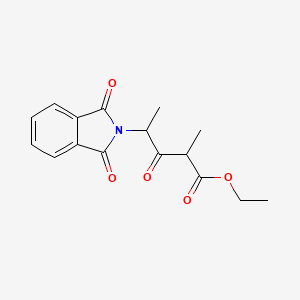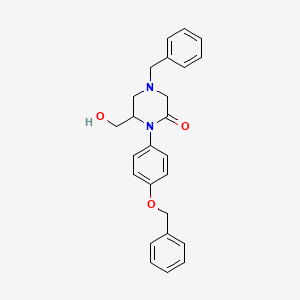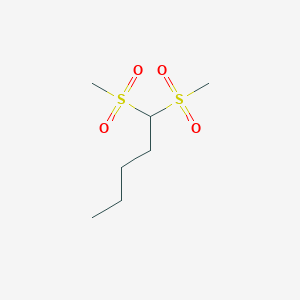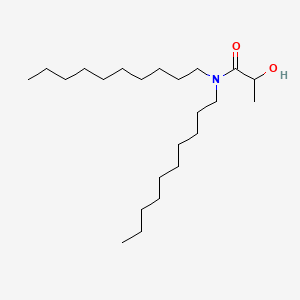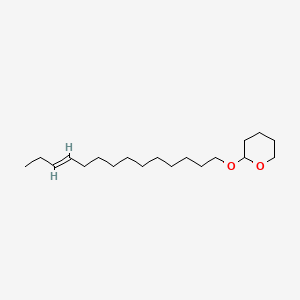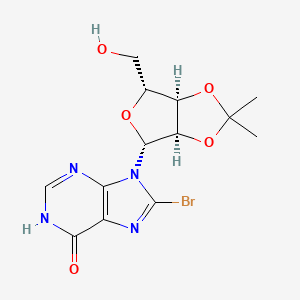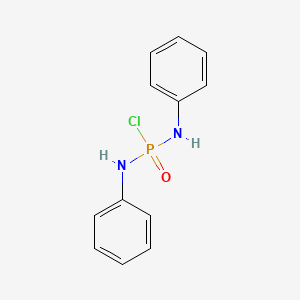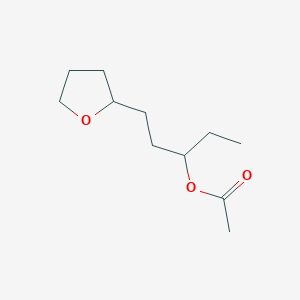
alpha-Ethyltetrahydro-2-furanpropanol acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Ethyltetrahydro-2-furanpropanol acetate is a chemical compound with the molecular formula C11H20O3. It is known for its unique structure, which includes a tetrahydrofuran ring and an acetate group. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Ethyltetrahydro-2-furanpropanol acetate typically involves the reaction of tetrahydrofuran with ethyl propanol in the presence of an acid catalyst. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same basic reaction but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Alpha-Ethyltetrahydro-2-furanpropanol acetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction often involves nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium iodide in acetone at reflux temperature.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol.
Substitution: The major product depends on the nucleophile used but often results in the replacement of the acetate group.
Scientific Research Applications
Alpha-Ethyltetrahydro-2-furanpropanol acetate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of alpha-Ethyltetrahydro-2-furanpropanol acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetate group can undergo hydrolysis, releasing the active alcohol, which then interacts with the target. The tetrahydrofuran ring provides stability and enhances the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran: A simpler compound with a similar ring structure but lacking the ethyl and acetate groups.
Ethyl acetate: A common solvent with an acetate group but lacking the tetrahydrofuran ring.
Propanol: An alcohol with a similar carbon chain but lacking the ring structure.
Uniqueness
Alpha-Ethyltetrahydro-2-furanpropanol acetate is unique due to its combination of a tetrahydrofuran ring and an acetate group, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C11H20O3 |
|---|---|
Molecular Weight |
200.27 g/mol |
IUPAC Name |
1-(oxolan-2-yl)pentan-3-yl acetate |
InChI |
InChI=1S/C11H20O3/c1-3-10(14-9(2)12)6-7-11-5-4-8-13-11/h10-11H,3-8H2,1-2H3 |
InChI Key |
QIVAMLXUNDMINC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC1CCCO1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol](/img/structure/B13806158.png)


